Cas no 1495969-66-8 ({1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol)

{1-(1-Methyl-1H-indazol-3-yl)methylcyclopropyl}methanol is a versatile synthetic intermediate with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring fused to a hydroxymethyl group, offering steric constraints and reactivity useful for modulating biological activity. The indazole moiety provides a heterocyclic scaffold conducive to interactions with various biological targets. This compound’s rigid framework and functional groups make it valuable for structure-activity relationship (SAR) studies, particularly in drug discovery. Its synthetic accessibility and stability under standard conditions further enhance its utility as a building block for more complex molecules. Researchers may explore its derivatives for applications in kinase inhibition or other therapeutic areas.
{1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol structure
1495969-66-8 structure
Product name:{1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol
CAS No:1495969-66-8
MF:C13H16N2O
MW:216.278943061829
CID:6398650
PubChem ID:66025656

{1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol Chemical and Physical Properties

Names and Identifiers

    • {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol
    • AKOS015368032
    • {1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
    • EN300-1856245
    • 1495969-66-8
    • Inchi: 1S/C13H16N2O/c1-15-12-5-3-2-4-10(12)11(14-15)8-13(9-16)6-7-13/h2-5,16H,6-9H2,1H3
    • InChI Key: DYDHUANUGPPXTD-UHFFFAOYSA-N
    • SMILES: OCC1(CC2C3C=CC=CC=3N(C)N=2)CC1

Computed Properties

  • Exact Mass: 216.126263138g/mol
  • Monoisotopic Mass: 216.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38Ų

{1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1856245-0.05g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
0.05g
$948.0 2023-09-18
Enamine
EN300-1856245-0.1g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
0.1g
$993.0 2023-09-18
Enamine
EN300-1856245-10g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
10g
$4852.0 2023-09-18
Enamine
EN300-1856245-0.5g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
0.5g
$1084.0 2023-09-18
Enamine
EN300-1856245-1.0g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
1g
$0.0 2023-06-02
Enamine
EN300-1856245-1g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
1g
$1129.0 2023-09-18
Enamine
EN300-1856245-5g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
5g
$3273.0 2023-09-18
Enamine
EN300-1856245-2.5g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
2.5g
$2211.0 2023-09-18
Enamine
EN300-1856245-0.25g
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
1495969-66-8
0.25g
$1038.0 2023-09-18

Additional information on {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol

Recent Advances in the Study of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol (CAS: 1495969-66-8)

In recent years, {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol (CAS: 1495969-66-8) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique indazole and cyclopropyl methanol structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific scrutiny.

The synthesis of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions, which allowed for the efficient introduction of the cyclopropyl methanol moiety. This advancement is critical for scaling up production for preclinical and clinical studies.

Pharmacological evaluations have revealed that {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol exhibits potent activity as a modulator of specific kinase pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in inhibiting aberrant signaling in cancer cell lines, particularly those with mutations in the PI3K/AKT/mTOR pathway. These findings suggest its potential as a targeted therapy for certain types of malignancies.

Further investigations into the compound's mechanism of action have uncovered its ability to interact with allosteric sites on target proteins, thereby modulating their activity with high specificity. This property was highlighted in a 2023 paper in Nature Chemical Biology, which utilized cryo-EM and X-ray crystallography to elucidate the binding mode of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol. Such structural insights are invaluable for the design of next-generation derivatives with enhanced potency and selectivity.

In addition to its anticancer potential, recent studies have explored the compound's applicability in neurodegenerative diseases. A 2023 preprint on bioRxiv reported that {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol could attenuate neuroinflammation in murine models of Alzheimer's disease by modulating microglial activation. This opens new avenues for its use in CNS disorders, although further validation in human models is required.

Despite these promising developments, challenges remain in the clinical translation of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is focused on prodrug strategies and formulation optimization to overcome these hurdles, as discussed in a recent review in Drug Discovery Today (2023).

In conclusion, {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol (CAS: 1495969-66-8) represents a versatile scaffold with broad therapeutic potential. Its recent advancements in synthesis, mechanistic understanding, and preclinical efficacy underscore its importance in chemical biology and drug discovery. Future studies will likely focus on translational research to bring this compound closer to clinical applications.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd